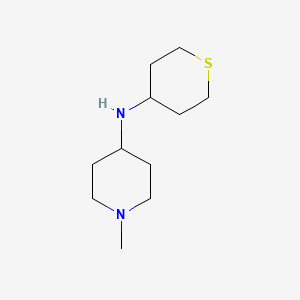
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide, also known as MXE or Methoxetamine, is a dissociative drug that has gained popularity in recent years due to its unique properties. MXE is a derivative of ketamine and is structurally similar to phencyclidine (PCP). It has been studied for its potential therapeutic effects in treating depression, anxiety, and chronic pain.
Mecanismo De Acción
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the regulation of mood, pain, and cognition. This blockade results in a dissociative state, where the individual feels disconnected from their surroundings and experiences altered perceptions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. However, this compound has also been shown to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has a number of advantages for lab experiments, including its ability to induce a dissociative state and alter perceptions. This makes it useful for studying the effects of NMDA receptor blockade on mood, pain, and cognition. However, this compound has a number of limitations, including its potential for abuse and its negative effects on the cardiovascular system.
Direcciones Futuras
There are a number of future directions for N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide research, including its potential as a therapeutic agent for depression, anxiety, and chronic pain. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Additionally, this compound may have potential as a research tool for studying NMDA receptor function and the mechanisms underlying mood disorders and chronic pain.
Métodos De Síntesis
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylpyridine with 2-amino-2-methyl-1-propanol to form the intermediate 2-(2-hydroxy-2-methylpropyl)-4-methylpyridine. This intermediate is then reacted with oxalyl chloride to form the acid chloride, which is subsequently reacted with N-methylmorpholine to form this compound.
Aplicaciones Científicas De Investigación
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide has been studied for its potential therapeutic effects in treating depression, anxiety, and chronic pain. It has been shown to have similar effects to ketamine, a well-known antidepressant, in animal models. This compound has also been studied for its potential as an analgesic, with promising results in animal models.
Propiedades
IUPAC Name |
N-methyl-4-(oxolan-2-ylmethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)11-7-9(4-5-14-11)15-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOLWSXCWMXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)


![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)



![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)

![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)


